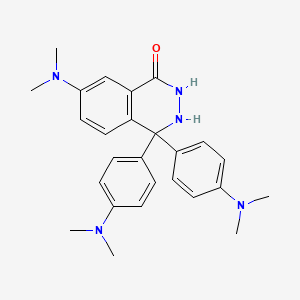
7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple dimethylamino groups attached to a phthalazinone core, making it a valuable molecule in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one typically involves the reaction of dimethylaminobenzaldehyde with phthalic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may also involve purification steps such as recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dimethylamino groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino groups play a crucial role in its reactivity, allowing it to form stable complexes with various substrates. This interaction can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone: Known for its use in photoinitiators and as a dye intermediate.
Michler’s Ketone: Another compound with similar structural features, used in the production of dyes and pigments.
Uniqueness
What sets 7-Dimethylamino-4,4-bis(4-dimethylaminophenyl)-2,3-dihydrophthalazin-1-one apart is its unique phthalazinone core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where stability and specific reactivity are required.
Propiedades
Número CAS |
76339-00-9 |
|---|---|
Fórmula molecular |
C26H31N5O |
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2,3-dihydrophthalazin-1-one |
InChI |
InChI=1S/C26H31N5O/c1-29(2)20-11-7-18(8-12-20)26(19-9-13-21(14-10-19)30(3)4)24-16-15-22(31(5)6)17-23(24)25(32)27-28-26/h7-17,28H,1-6H3,(H,27,32) |
Clave InChI |
CKEUPSPJMSPTRI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N(C)C)C(=O)NN2)C4=CC=C(C=C4)N(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













